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Compound of Interest

3-(3,5-dimethyl-1H-pyrazol-4-
Compound Name:

yl)propanimidamide
CAS No.: 2097954-34-0
Cat. No.: B1492773

Get Quote

Executive Summary

The integration of propanimidamide (propionamidine) functionalities into pyrazole scaffolds
represents a niche but highly potent area of medicinal chemistry. These analogs—specifically
N-substituted pyrazole-propanimidamides and pyrazole-1-propanimidamides—have emerged
as versatile pharmacophores exhibiting significant antioxidant, antidiabetic (via

-glucosidase inhibition), and anti-inflammatory properties.

This guide provides a structural comparison of key pyrazole propanimidamide analogs,
analyzing their Structure-Activity Relationships (SAR), synthesis pathways, and functional
performance against standard therapeutic benchmarks like Ascorbic Acid and Acarbose.

Structural Classification & SAR Analysis

The pyrazole propanimidamide class can be distinctively categorized based on the attachment
point of the amidine moiety to the pyrazole ring and the nature of the nitrogen substitution.
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Class I: -Benzyl- -(pyrazolyl)propanimidamides

Core Structure: A propanimidamide core where the amidine carbon is linked to an ethyl group,
one nitrogen is substituted with a benzyl group, and the other is linked to the C3 or C5 position
of a pyrazole ring.

o Primary Mechanism: Radical Scavenging (Antioxidant), Dielectric Stabilization.

o Key Feature: The conjugated amidine system allows for electron delocalization, stabilizing
radical species.

Class II: 1H-Pyrazole-1-propanimidamides (N-Hydroxy
Derivatives)

Core Structure: The propanimidamide chain is attached to the

nitrogen of the pyrazole ring. These often exist as
-hydroxy (amidoxime) derivatives.

¢ Primary Mechanism: Enzyme Inhibition (

-glucosidase/
-amylase).
o Key Feature: The

-hydroxy group acts as a hydrogen bond donor/acceptor, mimicking transition states in
hydrolytic enzymes.

Comparative Performance Matrix
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Class I:
Class II: Pyrazole- )
L. . Standard (Ascorbic
Feature -Benzyl- 1-propanimidamide .
Acid | Acarbose)
(N-OH)
-(pyrazolyl) Analog

Oxidative Stress Metabolic Enzymes (

Primary Target i N/A
(DPPH Radical) -glucosidase)

Molecular Weight ~240-280 Da ~180-220 Da 176 Da/ 645 Da

Lipophilicity (LogP) Moderate (2.5 - 3.5) Low (0.5-1.5) -1.85/-

72.76% (at 100

DPPH Scavenging <40% 88.63%
M)
Enzyme Inhibition Low 61.0% - 67.1% 58.9%
) o High (Lipophilic Moderate (Polar N-OH ]
Bioavailability Variable
Benzyl group) group)

Analyst Note: Class | analogs show superior potential as antioxidants due to the lipophilic
benzyl moiety facilitating cell membrane penetration, whereas Class Il analogs are more

effective as hydrophilic enzyme inhibitors in the gut lumen.

Mechanistic Pathways
Antioxidant Radical Scavenging (Class I)

The antioxidant activity of Class | analogs is driven by the Hydrogen Atom Transfer (HAT)
mechanism. The amidine nitrogen facilitates the stabilization of the resulting radical.

Enzyme Inhibition (Class Il)

Class Il analogs function as competitive inhibitors of carbohydrate-hydrolyzing enzymes. The
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-hydroxy-propanimidamide moiety mimics the geometry of the glycosidic transition state.
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Figure 1: Dual mechanistic pathways of Pyrazole Propanimidamide analogs targeting Oxidative
Stress (Top) and Metabolic Regulation (Bottom).

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are standardized for
evaluating these analogs.

Synthesis of N-Benzyl-N'-(5-methyl-1H-pyrazol-3-yl)
propanimidamide

Objective: Synthesize the Class | antioxidant lead compound.

Reagents:

3-Amino-5-methylpyrazole

-Benzylpropionimidate (prepared in situ)

Ethanol (Anhydrous)

Glacial Acetic Acid (Catalyst)

Workflow:
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e Imidate Formation: React benzylamine with triethyl orthopropionate under reflux to form the
imidate intermediate.

e Coupling: Dissolve 3-amino-5-methylpyrazole (1.0 eq) in anhydrous ethanol.
o Addition: Add the imidate intermediate (1.1 eq) dropwise.
o Catalysis: Add 2-3 drops of glacial acetic acid.

o Reflux: Heat the mixture at 80°C for 6-8 hours. Monitor via TLC (Mobile phase:
Hexane/EtOAc 7:3).

 Purification: Evaporate solvent. Recrystallize the residue from ethanol/water to yield white
crystalline solid.

DPPH Radical Scavenging Assay

Objective: Quantify antioxidant potency (

).

Protocol:
e Preparation: Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.
 Dilution: Prepare serial dilutions of the test analog (10 - 200

M).

e Incubation: Mix 1 mL of analog solution with 3 mL of DPPH solution. Vortex vigorously.
o Dark Phase: Incubate in the dark at room temperature for 30 minutes.

e Measurement: Measure absorbance at 517 nm using a UV-Vis spectrophotometer.

» Calculation:

o Validation Criteria: Ascorbic acid standard must show
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-Glucosidase Inhibition Assay

Objective: Evaluate antidiabetic potential (Class II).
Protocol:
e Enzyme Mix: Dissolve
-glucosidase (from S. cerevisiae) in phosphate buffer (pH 6.9).
o Substrate: p-Nitrophenyl-
-D-glucopyranoside (pNPG).
» Reaction:

o Pre-incubate 50

L enzyme + 20
L test compound for 10 min at 37°C.

o Add 50
L pNPG substrate to start reaction.
o Incubate for 20 min at 37°C.
o Termination: Stop reaction with 100

Lof 0.1 M

» Detection: Measure absorbance of released p-nitrophenol at 405 nm.

Critical Analysis & Recommendations
Efficacy vs. Toxicity

o Class | (Antioxidant): While showing 72% scavenging activity, the benzyl group increases
lipophilicity. Toxicity screening (MTT assay on HEK293 cells) is recommended to ensure the
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compound does not disrupt cell membranes non-specifically.

o Class Il (Antidiabetic): The

-hydroxy derivatives show comparable efficacy to Acarbose (67% vs 58%) but likely possess
better gastrointestinal tolerance due to the lack of a complex oligosaccharide structure,
potentially reducing the side effect of flatulence associated with Acarbose.

Future Development Pathway

For drug development professionals, the Class Il scaffold presents a more viable lead for
metabolic disorders.

o Optimization Strategy: Substitution of the propyl chain with fluorinated analogs (e.g.,
trifluoropropanimidamide) could enhance metabolic stability against amidases.

o Formulation: Due to the polar nature of the amidoxime, lipid-based nano-encapsulation is
recommended to improve oral bioavailability.

References

e Antioxidant and Dielectric Properties of Pyrazole Amidines Source: ResearchGate / Journal
of Molecular Structure Note: Primary source for N-benzyl-N'-(5-methyl-1H-pyrazol-3-yl)
propanimidamide data.

e Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review Source: MDPI
(Molecules) Note:[1] Comprehensive review of pyrazole synthesis and biological targets
including enzyme inhibition.[2][3]

¢ Reaction Products of

-Aminopropioamidoximes: Spiropyrazolines with Antidiabetic Activity Source: MDPI Note:
Source for

-glucosidase inhibition data of propanimidamide derivatives.

e Recent Advances in the Synthesis of Pyrazole Derivatives Source: Frontiers in Chemistry
Note: Validates synthetic pathways for aminopyrazoles.

© 2026 BenchChem. All rights reserved. 7/9 Tech Support


https://mdpi-res.com/bookfiles/book/7998/Recent_Advances_in_the_Synthesis_Functionalization_and_Applications_of_PyrazoleType_Compounds_II.pdf?v=1743988065
https://www.mdpi.com/1420-3049/23/1/134
https://www.researchgate.net/figure/Workflow-of-the-applied-strategies-leading-to-the-design-biological-evaluation-and_fig2_362915027
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1492773?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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and industry. Email: info@benchchem.com
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Contact our Ph.D. Support Team for a compatibility check

© 2026 BenchChem. All rights reserved. 9/9 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1492773?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

